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molecular formula C9H7ClF3NO2 B066340 2-Chloro-N-[4-(trifluoromethoxy)phenyl]acetamide CAS No. 161290-85-3

2-Chloro-N-[4-(trifluoromethoxy)phenyl]acetamide

Cat. No. B066340
M. Wt: 253.6 g/mol
InChI Key: MIWYZHHKNDZBCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07528134B2

Procedure details

A mixture of 1-pyridin-2-ylpiperazine (24 mg, 0.15 mmol, Aldrich), N-(4-trifluoromethoxyphenyl)-2-chloroacetamide (51 mg, 0.20 mmol, Maybridge) and sodium carbonate (50 mg) in N,N-dimethylformamide/water (2:1, 2 mL) was shaken at room temperature for 18 hours. The resulting mixture was decanted, concentrated under reduced the residue was purified by preparative HPLC to provide 16 mg (32%) of the desired product. 1H NMR (500 MHz, DMSO-d6) δ 2.60 (t, J=4 Hz, 4H), 3.21 (s, 2H), 3.58 (t, J=4 Hz, 4H), 6.63 (t, J=5 Hz, 1H), 6.83 (d, J=6 Hz, 1H), 7.35 (d, J=6 Hz, 2H), 7.55 (t, J=6 Hz, 1H), 7.76 (m, 2H), 8.12 (d, J=5 Hz, 1H), 9.98 (s, 1H); MS (ESI/APCI+) m/e 381 (M+H)+.
Quantity
24 mg
Type
reactant
Reaction Step One
Quantity
51 mg
Type
reactant
Reaction Step One
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Yield
32%

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[N:7]1[CH2:12][CH2:11][NH:10][CH2:9][CH2:8]1.[F:13][C:14]([F:28])([F:27])[O:15][C:16]1[CH:21]=[CH:20][C:19]([NH:22][C:23](=[O:26])[CH2:24]Cl)=[CH:18][CH:17]=1.C(=O)([O-])[O-].[Na+].[Na+]>CN(C)C=O.O>[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[N:7]1[CH2:8][CH2:9][N:10]([CH2:24][C:23]([NH:22][C:19]2[CH:18]=[CH:17][C:16]([O:15][C:14]([F:13])([F:27])[F:28])=[CH:21][CH:20]=2)=[O:26])[CH2:11][CH2:12]1 |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
24 mg
Type
reactant
Smiles
N1=C(C=CC=C1)N1CCNCC1
Name
Quantity
51 mg
Type
reactant
Smiles
FC(OC1=CC=C(C=C1)NC(CCl)=O)(F)F
Name
Quantity
50 mg
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
2 mL
Type
solvent
Smiles
CN(C=O)C.O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was shaken at room temperature for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting mixture was decanted
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
was purified by preparative HPLC

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
N1=C(C=CC=C1)N1CCN(CC1)CC(=O)NC1=CC=C(C=C1)OC(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 16 mg
YIELD: PERCENTYIELD 32%
YIELD: CALCULATEDPERCENTYIELD 28%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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